molecular formula C6H7Cl3N2 B11892096 (3,6-Dichloropyridin-2-yl)methanamine hydrochloride

(3,6-Dichloropyridin-2-yl)methanamine hydrochloride

Cat. No.: B11892096
M. Wt: 213.5 g/mol
InChI Key: SEQPCADYRXBWER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,6-Dichloropyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H6Cl2N2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in pharmaceutical research and development due to its unique chemical properties .

Preparation Methods

The synthesis of (3,6-Dichloropyridin-2-yl)methanamine hydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the reaction of 3,6-dichloropyridine with methanamine under controlled conditions to form the desired product. Industrial production methods often involve large-scale chlorination and amination processes, ensuring high yield and purity .

Chemical Reactions Analysis

(3,6-Dichloropyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

(3,6-Dichloropyridin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3,6-Dichloropyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

(3,6-Dichloropyridin-2-yl)methanamine hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C6H7Cl3N2

Molecular Weight

213.5 g/mol

IUPAC Name

(3,6-dichloropyridin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H6Cl2N2.ClH/c7-4-1-2-6(8)10-5(4)3-9;/h1-2H,3,9H2;1H

InChI Key

SEQPCADYRXBWER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Cl)CN)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.